3,4-Difluoro-5-nitrobenzonitrile
Overview
Description
3,4-Difluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2 . It is a light-yellow to yellow powder or crystals . It has a molecular weight of 184.1 .
Molecular Structure Analysis
The InChI code for 3,4-Difluoro-5-nitrobenzonitrile is1S/C7H2F2N2O2/c8-5-1-4 (3-10)2-6 (7 (5)9)11 (12)13/h1-2H
. This indicates that the molecule consists of seven carbon atoms, two hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms . Physical And Chemical Properties Analysis
3,4-Difluoro-5-nitrobenzonitrile is a light-yellow to yellow powder or crystals . The compound is stored at room temperature .Scientific Research Applications
Chemical Reactions and Derivatives
3,4-Difluoro-5-nitrobenzonitrile is involved in various chemical reactions, including the formation of 1,4-dienes. This process was studied through the nitration of dimethylbenzonitriles, which resulted in compounds like 2,3-dimethyl-5-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile. Such reactions are significant for understanding the behavior and applications of nitrobenzonitriles in chemical synthesis (Fischer & Greig, 1973).
Thermophysical Properties
The study of thermophysical properties of nitrobenzonitriles, including variants like 3,4-Difluoro-5-nitrobenzonitrile, is crucial. Research involving differential scanning calorimetry examined phase transitions and heat capacities of nitrobenzonitriles. These findings are essential for applications that depend on the thermal behavior of these compounds (Jiménez et al., 2002).
Hydrogenation and Catalysis
The hydrogenation process of nitrobenzonitriles, including structures similar to 3,4-Difluoro-5-nitrobenzonitrile, has been studied using catalysts like Raney nickel. Understanding the effects of different solvents and the position of substituent groups during hydrogenation is vital for industrial applications where controlled chemical transformation is required (Koprivova & Červený, 2008).
Vibrational Analysis
Investigations into the vibrational frequencies of compounds like 4-chloro-3-nitrobenzonitrile, closely related to 3,4-Difluoro-5-nitrobenzonitrile, provide insights into their molecular structures. Such studies are crucial for the development of materials and compounds in various scientific fields (Sert, Çırak, & Ucun, 2013).
Synthesis of Radiolabeling Precursors
The synthesis of radiotracer compounds, like the ones derived from nitrobenzonitrile, is crucial in medical imaging and diagnostic applications. Research has been conducted on simplifying the synthesis process of such radiolabeling precursors for clinical research (Lim et al., 2014).
Structural Analysis and Synthesis Methods
Molecular Structure Influence
The electron-withdrawing effects on molecular structures, as seen in various nitrobenzonitrile derivatives, offer valuable insights into the influence of substituents on chemical properties. These findings are significant in material science and chemical synthesis (Graneek, Bailey, & Schnell, 2018).
Safety And Hazards
The safety information for 3,4-Difluoro-5-nitrobenzonitrile includes the following hazard statements: H302, H312, H332 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3,4-difluoro-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDZJXUOUOWZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661248 | |
Record name | 3,4-Difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-nitrobenzonitrile | |
CAS RN |
1119454-07-7 | |
Record name | 3,4-Difluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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